molecular formula C23H29N7O B11187405 N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine

N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine

Cat. No.: B11187405
M. Wt: 419.5 g/mol
InChI Key: FJDGORWNIVASEO-UHFFFAOYSA-N
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Description

N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with amino and phenethylpiperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine typically involves multiple steps. One common method includes the reaction of 2-methoxyaniline with cyanuric chloride to form an intermediate, which is then reacted with 4-phenethylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenethyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazine ring or the amino groups, resulting in the formation of reduced derivatives.

    Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of catalysts or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug design and development.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazine ring and the phenethylpiperazino group play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

  • N-{4-amino-6-[(4-methylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine
  • N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine
  • N-{4-amino-6-[(4-phenylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine

Uniqueness: The uniqueness of N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethyl group enhances its hydrophobic interactions, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C23H29N7O

Molecular Weight

419.5 g/mol

IUPAC Name

2-N-(2-methoxyphenyl)-6-[[4-(2-phenylethyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H29N7O/c1-31-20-10-6-5-9-19(20)25-23-27-21(26-22(24)28-23)17-30-15-13-29(14-16-30)12-11-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H3,24,25,26,27,28)

InChI Key

FJDGORWNIVASEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)CCC4=CC=CC=C4

Origin of Product

United States

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